Acetamide, 2,2,2-trichloro-N-(3-methylphenyl)-
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Overview
Description
2,2,2-Trichloro-N-(3-methylphenyl)acetamide is a chemical compound with the molecular formula C₉H₈Cl₃NO and a molecular weight of 252.525 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with trichloroacetyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous solutions, it can undergo hydrolysis to form corresponding acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trichloro-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The trichloromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
2,2,2-Trichloro-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trichloro-N-(3-chloro-2-methylphenyl)acetamide: This compound has a similar structure but with an additional chlorine atom on the phenyl ring.
2,2,2-Trichloro-N-(4-methylphenyl)acetamide: This compound has the methyl group in a different position on the phenyl ring.
The uniqueness of 2,2,2-Trichloro-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
2563-96-4 |
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Molecular Formula |
C9H8Cl3NO |
Molecular Weight |
252.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H8Cl3NO/c1-6-3-2-4-7(5-6)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14) |
InChI Key |
WJTMDWHORSRZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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